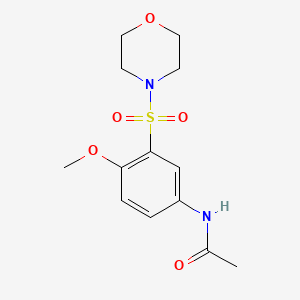
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group, a morpholine ring, and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The precursor compound, 4-methoxy-3-nitrophenylsulfonyl chloride, is prepared by reacting 4-methoxy-3-nitrobenzenesulfonyl chloride with morpholine under controlled conditions.
Reduction: The nitro group in the intermediate is reduced to an amine group using a reducing agent such as iron powder and ammonium chloride.
Acetylation: The resulting amine is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide group under specific conditions.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(4-hydroxy-3-morpholin-4-ylsulfonylphenyl)acetamide.
Reduction: Formation of N-(4-methoxy-3-morpholin-4-ylsulfanylphenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes like dihydrofolate reductase (DHFR).
Biological Research: Used in molecular docking studies to understand its binding interactions with various proteins.
Industrial Applications: Employed as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide can be compared with other similar compounds:
N-(4-chlorophenyl)acetamide: Known for its analgesic properties.
N-(4-hydroxyphenyl)acetamide:
N-(4-methylphenyl)acetamide: Exhibits antimicrobial activity.
Uniqueness
The uniqueness of this compound lies in its combination of a methoxy group, morpholine ring, and sulfonyl group, which contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-10(16)14-11-3-4-12(19-2)13(9-11)21(17,18)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUNPOFYMUTQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-methoxy-1H-indol-2-yl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5255548.png)


![ethyl 4-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]benzoate](/img/structure/B5255554.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5255555.png)
![N-[4-(dimethylsulfamoyl)phenyl]-5-ethylthiophene-2-carboxamide](/img/structure/B5255556.png)
![3-methyl-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5255559.png)
![2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5255565.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-isopropylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5255582.png)
![7-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5255591.png)
![(2-CHLORO-4-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B5255603.png)
![4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5255609.png)
![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B5255634.png)

